Product packaging for Methyl bicyclo[2.2.1]heptane-2-carboxylate(Cat. No.:CAS No. 35520-81-1)

Methyl bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1266911
CAS No.: 35520-81-1
M. Wt: 154.21 g/mol
InChI Key: BWGIKEUGPCOETD-UHFFFAOYSA-N
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Description

Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry

The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic chemistry due to its distinct and rigid geometry. rsc.orgrsc.org This rigidity, stemming from the methylene (B1212753) bridge across a cyclohexane (B81311) ring, locks the molecule into a specific conformation, which is invaluable for studying reaction mechanisms, stereochemistry, and the influence of steric and electronic effects on reactivity. slideshare.net The fixed spatial arrangement of substituents allows for precise investigations into concepts like neighboring group participation and carbocation stability.

This structural motif is not merely of academic interest; it is embedded in a wide array of naturally occurring compounds and synthetic molecules with significant biological activity. rsc.orgrsc.org Natural products like camphor (B46023) and α-santalol feature the bicyclo[2.2.1]heptane core. rsc.orgrsc.org Furthermore, its three-dimensional shape and lipophilic nature make it a desirable component in drug discovery, appearing in a number of commercial drugs and clinical candidates. acs.orgnih.gov The scaffold serves as a versatile building block in asymmetric synthesis and catalysis, with derivatives like bornanesultam being well-known chiral auxiliaries. rsc.orgrsc.org

The accessibility of the bicyclo[2.2.1]heptane system, often through the stereocontrolled Diels-Alder reaction, further enhances its significance. This powerful cycloaddition allows for the introduction of diverse functionalities, making it a foundational component for the synthesis of complex targets. The inherent strain within the bicyclic system can also be exploited in ring-opening reactions to stereoselectively generate highly functionalized five-membered rings like cyclopentenes and pyrrolidines. nih.gov

Overview of Methyl bicyclo[2.2.1]heptane-2-carboxylate as a Model System for Bridged Ring Systems

This compound is an ester derivative of the norbornane (B1196662) system and serves as an excellent model for studying the chemistry of bridged rings. nist.gov Its structure combines the characteristic rigid framework of bicyclo[2.2.1]heptane with a reactive ester group, providing a handle for a variety of chemical transformations.

The compound exists as stereoisomers, primarily the endo and exo forms, due to the orientation of the methyl carboxylate group relative to the one-carbon bridge. nist.gov This stereoisomerism is a hallmark of substituted bicyclo[2.2.1]heptane systems and profoundly influences the molecule's reactivity. slideshare.net

Physicochemical Properties of this compound
PropertyValueSource
Chemical FormulaC₉H₁₄O₂ nist.gov
Molecular Weight154.21 g/mol nist.gov
CAS Registry Number35520-81-1 nist.gov
IUPAC NameThis compound nist.gov
Synonyms2-Norbornanecarboxylic acid, methyl ester nist.gov

As a model system, this compound is utilized in various research contexts. For instance, its synthesis, often starting from the corresponding norbornene derivative via hydrogenation, provides a clear example of reactions on this scaffold. thieme-connect.com The presence of the ester allows for further functionalization, such as hydrolysis to the carboxylic acid or reduction to the corresponding alcohol, enabling the synthesis of more complex bicyclic structures. thieme-connect.comacs.org Studies on the alkylation of related compounds, like methyl 3-triphenylstannylbicyclo[2.2.1]hept-5-ene-2-carboxylate, demonstrate how the rigid framework directs the stereochemical outcome of reactions at adjacent positions. rsc.org The spectroscopic data, such as the distinct signals in ¹³C NMR for the different carbon atoms, offer detailed insights into the electronic environment within the strained ring system. thieme-connect.com Investigations into intramolecular reactions of more complex derivatives, such as those used to form other bridged systems, highlight the utility of the bicyclo[2.2.1]heptane skeleton as a template for constructing intricate molecular architectures. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1266911 Methyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 35520-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGIKEUGPCOETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294060
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35520-81-1
Record name NSC93923
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
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Record name Methyl 2-norbornanecarboxylate
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Synthetic Methodologies for Methyl Bicyclo 2.2.1 Heptane 2 Carboxylate and Its Derivatives

Functional Group Transformations for Carboxylate Moiety Introduction

The introduction of the methyl carboxylate group onto the bicyclo[2.2.1]heptane framework is a critical step in the synthesis of the title compound. This can be achieved through direct esterification of the corresponding carboxylic acid or by the derivatization of other functional groups.

Esterification Reactions

The most direct route to methyl bicyclo[2.2.1]heptane-2-carboxylate is the esterification of bicyclo[2.2.1]heptane-2-carboxylic acid. This reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the yield and reaction time.

A common method involves the treatment of endo-bicyclo[2.2.1]heptane-2-carboxylic acid with methyl p-tolyltriazene to afford the corresponding endo-ester. This transformation is effective under conditions that prevent skeletal rearrangement and epimerization at the C(2) position. sci-hub.red Another approach is the direct esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol under acidic conditions to produce methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

ReactantReagentProductReference
endo-Bicyclo[2.2.1]heptane-2-carboxylic acidMethyl p-tolyltriazeneendo-Methyl bicyclo[2.2.1]heptane-2-carboxylate sci-hub.red
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acidMethanol, Acid catalystMethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Derivatization from Other Functional Groups

The methyl carboxylate moiety can also be introduced through the transformation of other functional groups on the bicyclo[2.2.1]heptane skeleton. For instance, a nitrile group can be converted to a methyl ester. This is exemplified in the synthesis of 2-azabicyclo[2.2.1]heptane-based inhibitors, where exo- and endo-3-azabicyclo[2.2.1]heptane-2-carbonitriles are key intermediates that can be transformed into the corresponding methyl esters. nih.gov

Furthermore, the synthesis of conformationally restricted methionine analogs involves the generation of an amino acid with the bicyclo[2.2.1]heptane framework, which is then esterified. masterorganicchemistry.com While not a direct conversion of a non-oxygenated functional group, it represents a derivatization pathway from a more complex starting material.

Stereoselective Synthetic Approaches

The stereochemistry of this compound is a crucial aspect of its synthesis, with the endo and exo isomers exhibiting different properties. Control over this stereochemistry is often achieved during the key cycloaddition step.

Control of Endo/Exo Stereochemistry

The Diels-Alder reaction between cyclopentadiene (B3395910) and methyl acrylate (B77674) is a primary method for constructing the bicyclo[2.2.1]heptene framework, which can then be hydrogenated to the desired saturated system. The ratio of the resulting endo and exo isomers is highly dependent on the reaction conditions. researchgate.netsciforum.net

The use of Lewis acid catalysts such as aluminum chloride (AlCl₃) has been shown to significantly influence the endo/exo selectivity. nih.govresearchgate.net Theoretical studies have indicated that the catalyst facilitates the cycloaddition and promotes a higher endo selectivity in a highly asynchronous process. nih.govresearchgate.net The reaction of cyclopentadiene with methyl acrylate on γ-alumina also shows a dependence of the endo/exo product ratio on the activity of the alumina (B75360). researchgate.net At elevated temperatures, the less stable endo adduct can sometimes isomerize to the more stable exo adduct. masterorganicchemistry.com

DieneDienophileCatalyst/ConditionsMajor ProductReference
CyclopentadieneMethyl acrylateAlCl₃endo-adduct nih.govresearchgate.net
CyclopentadieneMethyl acrylateγ-aluminaDependent on alumina activity researchgate.net
CyclopentadieneMethyl acrylate185°C, sealed tubeMixture of endo and exo sciforum.net

Asymmetric Induction in Cycloaddition Reactions

Achieving enantioselectivity in the synthesis of this compound often involves asymmetric Diels-Alder reactions. This can be accomplished using chiral auxiliaries, chiral catalysts, or chiral dienophiles.

The use of chiral auxiliaries attached to the dienophile is a well-established strategy. For instance, chiral sulfoxides have been utilized in asymmetric synthesis to produce biologically interesting compounds with the bicyclo[2.2.1]heptane framework. tandfonline.com Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates through a formal [4+2] cycloaddition, providing rapid access to these structures from simple starting materials under mild conditions. rsc.org

Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been developed to synthesize chiral bicyclo[2.2.1]hepta-2,5-diene ligands, which are precursors to chiral bicyclic compounds. nih.gov These methods provide pathways to enantiomerically enriched bicyclic esters.

Multi-Step Synthetic Sequences and Cascade Reactions

The synthesis of complex derivatives of this compound often requires multi-step sequences or elegant cascade reactions. These approaches allow for the construction of highly functionalized bicyclic systems.

An example of a multi-step synthesis is the preparation of endo-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester, which involves several organic reactions to build the substituted bicyclic system. smolecule.com Tandem radical cyclizations of acyclic iodides have been employed to generate bicyclo[2.2.1]heptane derivatives in good yields through two sequential 5-exo-cyclizations, forming two fused rings and one stereocenter in a single operation. thieme-connect.com

Hydroboration and Dehydration Strategies

The functionalization of unsaturated bicyclo[2.2.1]heptene precursors via hydroboration-oxidation is a well-established method for introducing hydroxyl groups with high regio- and stereoselectivity. wikipedia.org This two-step process provides a powerful tool for synthesizing specific alcohol intermediates, which can then be subjected to dehydration to generate new unsaturated sites or be carried forward to the saturated target compound.

The hydroboration of an alkene like a bicyclo[2.2.1]heptene derivative involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. The reaction proceeds in an anti-Markovnikov fashion, meaning the boron atom adds to the less substituted carbon of the double bond. wikipedia.org For the bicyclo[2.2.1]heptene system, the addition of the hydroborating agent occurs preferentially on the less sterically hindered exo face of the molecule. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, with complete retention of stereochemistry. masterorganicchemistry.comthieme-connect.de

This strategy can be envisioned starting from a precursor such as Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

Hydroboration-Oxidation : Treatment with a borane reagent followed by oxidative workup would yield the corresponding hydroxylated intermediate, Methyl 5-hydroxybicyclo[2.2.1]heptane-2-carboxylate. The stereochemistry of the newly introduced alcohol would be predominantly exo.

Dehydration : The resulting alcohol can then be dehydrated using standard laboratory procedures, such as treatment with a strong acid or via conversion to a good leaving group (e.g., a tosylate) followed by elimination. This step would re-introduce a double bond, forming a different bicyclo[2.2.1]heptene isomer.

Reduction : Finally, hydrogenation of the alkene would yield the saturated target compound, this compound.

The high degree of stereoselectivity is a key advantage of this method, particularly for cyclic systems like bicyclo[2.2.1]heptane. thieme-connect.de

Table 1: Key Features of Hydroboration-Oxidation on Bicyclo[2.2.1]heptene Systems

FeatureDescriptionReference
Regioselectivity Anti-Markovnikov: The hydroxyl group is added to the less substituted carbon of the original double bond. wikipedia.org
Stereoselectivity Syn-addition: The hydrogen and hydroxyl groups are added to the same face of the double bond. wikipedia.org
Facial Selectivity Exo-attack: The hydroborating agent approaches from the less sterically hindered exo face. masterorganicchemistry.com
Oxidation The C-B bond is replaced by a C-OH bond with retention of configuration. masterorganicchemistry.com

Sequential Diels-Alder/Rearrangement Sequences

A powerful strategy for the one-pot synthesis of functionalized bicyclo[2.2.1]heptanes involves a sequential Diels-Alder reaction followed by a Lewis acid-promoted rearrangement. This domino sequence allows for a rapid increase in molecular complexity, constructing the bicyclic core and installing desired functional groups in a single, efficient operation. thieme-connect.de

The process begins with a standard [4+2] Diels-Alder cycloaddition between a 1,3-diene and a dienophile (e.g., an α,β-unsaturated aldehyde) to form a cyclohexene (B86901) derivative. In the presence of a Lewis acid like methylaluminum dichloride (MeAlCl₂), the initial cycloadduct is not isolated but undergoes an in situ rearrangement to form the thermodynamically more stable bicyclo[2.2.1]heptane skeleton. thieme-connect.de The outcome and efficiency of the rearrangement can depend on the substitution pattern of the diene. researchgate.net For instance, reactions using 2,3-disubstituted 1,3-butadienes tend to proceed in higher yields compared to less substituted dienes. thieme-connect.de

This tandem reaction has been successfully applied to the synthesis of various bicyclo[2.2.1]heptanone derivatives, which are valuable precursors for compounds like this compound. A key finding from studies of this sequence is that the chiral information introduced during an enantioselective Diels-Alder step is completely retained in the final rearranged bicyclic product.

Table 2: Examples of Sequential Diels-Alder/Rearrangement Reactions

DieneDienophileLewis AcidProduct TypeYieldReference
2,3-Dimethyl-1,3-butadieneCrotonaldehydeMeAlCl₂Bicyclo[2.2.1]heptanone derivative70% thieme-connect.de
IsopreneCrotonaldehydeMeAlCl₂Bicyclo[2.2.1]heptanone derivative45% thieme-connect.de
1,3-ButadieneCrotonaldehydeMeAlCl₂Bicyclo[2.2.1]heptanone derivative33% thieme-connect.de

Epimerization-Lactamization Cascade Reactions for Diazabicyclic Systems

The synthesis of nitrogen-containing bicyclo[2.2.1]heptane analogues, specifically 2,5-diazabicyclo[2.2.1]heptane systems, can be achieved through an elegant epimerization-lactamization cascade reaction. oregonstate.edu These diazabicyclic structures serve as rigid scaffolds in medicinal chemistry and are conformationally constrained counterparts of the piperazine (B1678402) ring. oregonstate.edugoogle.com

This synthetic strategy typically starts with a suitably functionalized proline derivative, such as a (2S,4R)-4-aminoproline methyl ester. oregonstate.edu Under the influence of a strong base, the substrate undergoes epimerization at the C-2 position. This change in stereochemistry from the (2S)-epimer to the (2R)-epimer is a crucial step. Following epimerization, the (2R)-epimer is conformationally poised for a subsequent intramolecular aminolysis. The amino group at the C-4 position attacks the ester carbonyl at the C-2 position, leading to cyclization and the formation of a bridged lactam intermediate, which is the core of the 2,5-diazabicyclo[2.2.1]heptane system. oregonstate.edu

Key factors that have been identified as critical for the success of this cascade reaction include the presence of an electron-withdrawing N-protecting group on the substrate and the use of a strong base to promote the initial epimerization. oregonstate.edu This methodology provides an efficient route to enantiomerically pure diazabicyclic derivatives from readily available starting materials like hydroxy-L-proline. google.com

Industrial Production and Scalability Considerations

The industrial production of this compound and its derivatives is heavily reliant on the scalability of the core synthetic reactions. The Diels-Alder reaction is a cornerstone of this production, valued for its efficiency in generating molecular complexity and its wide application in synthesizing pharmacologically active ingredients, agrochemicals, and other fine chemicals. umich.edu

The cycloaddition of cyclopentadiene with various dienophiles, such as acrylates or maleates, is a common and facile method for producing norbornene derivatives on a large scale. pwr.edu.pl These reactions can often be performed under mild conditions and can be adapted for continuous flow chemistry, which offers advantages in terms of safety, control, and throughput for industrial processes. The cracking of dicyclopentadiene (B1670491) to generate the reactive cyclopentadiene monomer in situ is a well-established industrial practice.

For more complex derivatives, such as those produced via the sequential Diels-Alder/rearrangement sequence, scalability requires careful process optimization. The use of stoichiometric Lewis acids like MeAlCl₂ can present challenges in terms of cost, handling, and waste management on an industrial scale. thieme-connect.de However, the development of catalytic asymmetric versions of these reactions points toward more sustainable and scalable future production methods. umich.edu Similarly, while cascade reactions like the epimerization-lactamization are highly efficient in terms of step economy, their transfer to large-scale synthesis requires robust and cost-effective reagents and purification procedures. google.com The synthesis of norbornene dicarboxylic esters, which have structures similar to common industrial plasticizers, highlights the commercial relevance and established scalability of related bicyclo[2.2.1]heptane systems. pwr.edu.pl

Elucidation of Reaction Mechanisms and Reactivity Patterns

Transformations of the Ester Group

The ester group is a versatile functional group that serves as a gateway for numerous chemical modifications, including hydrolysis, reduction, and nucleophilic substitution.

The ester group in Methyl bicyclo[2.2.1]heptane-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, Bicyclo[2.2.1]heptane-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by using sodium hydroxide (NaOH) acs.orgchemicalbook.com. The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Transesterification, a related process, involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is also a nucleophilic acyl substitution, allowing for the modification of the ester functionality.

ReactionReagentProductMechanism
HydrolysisSodium Hydroxide (NaOH)Bicyclo[2.2.1]heptane-2-carboxylic acidNucleophilic Acyl Substitution
TransesterificationAlcohol (R-OH) with Acid/Base CatalystAlkyl bicyclo[2.2.1]heptane-2-carboxylateNucleophilic Acyl Substitution

The ester functionality of this compound can be reduced to a primary alcohol, (Bicyclo[2.2.1]heptan-2-yl)methanol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under specific conditions organic-chemistry.org. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by a second hydride addition after the departure of the methoxy group. While strong reducing agents like LiAlH₄ are effective, other catalytic systems, including those based on cobalt(II) chloride with sodium borohydride, can also achieve the chemoselective reduction of esters to alcohols organic-chemistry.org.

Direct oxidation of the ester group itself is not a standard chemical transformation. However, the bicyclo[2.2.1]heptane framework can be functionalized to undergo oxidation. For instance, if the ester is first reduced to the corresponding primary alcohol, this alcohol can then be oxidized. Depending on the oxidizing agent and reaction conditions used, the primary alcohol can be converted to either an aldehyde or further to a carboxylic acid.

Furthermore, hydroxyl groups located on the bicyclo[2.2.1]heptane skeleton can be oxidized to form the corresponding ketone smolecule.com. For example, the Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol yields Bicyclo[2.2.1]hept-5-ene-2,3-dione, demonstrating that alcohol functionalities on this core structure can be readily oxidized mdpi.com.

The carbonyl carbon of the ester is electrophilic and susceptible to attack by various nucleophiles, leading to the substitution of the methoxy group (-OCH₃). A common example is the reaction with amines (aminolysis) to form amides. This type of nucleophilic substitution has been employed in the synthesis of N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety, where an amine displaces an alkoxy group on a related substrate to form a stable amide bond nih.govrsc.org. These reactions are fundamental in building more complex molecules from the bicyclo[2.2.1]heptane scaffold.

Reactions Involving the Bicyclo[2.2.1]heptane Core

The inherent ring strain of the bicyclo[2.2.1]heptane system makes it susceptible to reactions that involve the cleavage of its carbon-carbon bonds, leading to ring-opening or rearrangement products.

The significant strain energy of the bicyclo[2.2.1]heptane framework can be harnessed to drive specific chemical transformations. Certain derivatives of this bicyclic system can undergo carbon-carbon bond cleavage under reductive conditions. For instance, samarium(II) iodide has been shown to induce C-C bond cleavage in bicyclo[2.2.1]heptane derivatives that possess a 1,4-dicarbonyl moiety rsc.orgorkg.orgniscpr.res.in. This fragmentation process can be a valuable synthetic route for constructing bridged eight-membered rings niscpr.res.in.

The high strain of the bicyclic system is also a driving force for retro-condensation reactions in appropriately substituted bicyclo[2.2.1]heptene derivatives, leading to the formation of highly functionalized cyclopentene scaffolds nih.gov. Additionally, rearrangement of the bicyclo[2.2.1]heptane ring system to a bicyclo[3.2.0]heptane framework can be achieved using titanocene alkylidene complexes, a process that involves the cleavage of the original bicyclic structure caltech.edu. These reactions highlight how the stored energy in the strained ring can be released to facilitate unique and synthetically useful transformations.

Skeletal Rearrangements (e.g., Wagner-Meerwein Rearrangement, Semi-Pinacol Rearrangement)

The bicyclo[2.2.1]heptane skeleton is classic for undergoing carbocation-mediated skeletal rearrangements. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement, is particularly facile in this system, often proceeding at low temperatures. wikipedia.org This process involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent, electron-deficient carbon. wikipedia.org Such rearrangements are frequently observed during reactions that generate a carbocation intermediate at the C2 position, leading to a more stable carbocation through a 1,2-shift of the C1-C6 bond. This was famously observed in the conversion of isoborneol to camphene. wikipedia.orgmsu.edu Studies on camphor-derived systems have confirmed a highly concerted Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement pathway. core.ac.uk

The semi-pinacol rearrangement is another significant pathway, particularly for constructing the bicyclo[2.2.1]heptane ring system itself or for its functionalization. nih.govresearchgate.net This rearrangement involves an α-hydroxy carbocation intermediate and is a valuable method for creating quaternary carbon centers. researchgate.net For instance, a tandem Bischler-Napieralski/semipinacol rearrangement strategy has been developed to construct the central bridged bicyclo[2.2.1]heptane ring system found in aspidofractinine alkaloids. nih.govresearchgate.net

Rearrangement TypeKey IntermediateDriving ForceTypical Application
Wagner-Meerwein CarbocationFormation of a more stable carbocation; relief of ring strainIsomerization of terpene derivatives (e.g., isoborneol to camphene) wikipedia.org
Semi-Pinacol α-Hydroxy carbocationStrain release; formation of carbonyl with α-quaternary centerSynthesis of complex natural products containing the bicyclo[2.2.1]heptane core nih.govresearchgate.netresearchgate.net

Isomerization Processes within the Bicyclic Framework

Isomerization is a common process for derivatives of bicyclo[2.2.1]heptane, driven by the thermodynamic stability of the resulting isomers. Base-catalyzed endo-exo isomerization is a well-documented transformation for bicyclo[2.2.1]heptene-2-carboxylates. For saturated systems like this compound, isomerization can also be induced. For example, methyl-substituted bicyclo[2.2.1]hept-2-enes undergo isomerization over aluminosilicate catalysts at elevated temperatures, a process that involves hydrogen migration. pleiades.online

Furthermore, industrial processes have been developed for the isomerization of bicyclo[2.2.1]heptene derivatives, obtained from Diels-Alder reactions, into various isomers. For instance, reacting propylene with cyclopentadiene (B3395910) yields 5-methylbicyclo[2.2.1]hept-2-ene, which can then be isomerized to 2-methylidenebicyclo[2.2.1]heptane or 2-methylbicyclo[2.2.1]hept-2-ene. google.com These processes highlight the mobility of substituents and double bonds within the bicyclic framework under catalytic conditions.

Stereochemical Aspects of Reaction Mechanisms

The stereochemical outcome of reactions involving the bicyclo[2.2.1]heptane scaffold is tightly controlled by its rigid, three-dimensional structure.

Diastereoselectivity and Enantioselectivity in Transformations

High levels of diastereoselectivity and enantioselectivity are often achievable in reactions involving the bicyclo[2.2.1]heptane core. Diels-Alder reactions used to construct the framework are famously stereoselective, typically favoring the formation of the endo adduct. High enantioselectivity in the synthesis of bicyclo[2.2.1]heptane derivatives can be achieved through strategies like the use of chiral auxiliaries or enzymatic resolutions.

For example, organocatalytic formal [4+2] cycloaddition reactions can provide access to bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. researchgate.net However, in some transformations, such as certain pyridine-boronyl radical-catalyzed cycloadditions to form bicyclo[2.2.1]heptanes, the diastereoselectivity can be moderate. acs.org

Role of Steric and Electronic Effects on Reactivity

The reactivity and stability of bicyclo[2.2.1]heptane derivatives are significantly influenced by a combination of steric and electronic effects. cymitquimica.com The concave shape of the endo face creates considerable steric hindrance, often directing incoming reagents to the less hindered exo face.

This steric control is evident in π-facial stereoselectivity during cycloaddition reactions. Studies on spiro(bicyclo[2.2.1]heptane-2,1'- nih.govdocsity.comcyclopentadiene) showed that the selectivity of its Diels-Alder reactions is primarily governed by steric interactions between the dienophile and the hydrogens on the bicyclo[2.2.1]heptane moiety. cdnsciencepub.comcdnsciencepub.com While electronic effects, such as the mixing of framework σ orbitals into the π system, can be considered, steric hindrance is often the dominant controlling factor. cdnsciencepub.com

Mechanistic Studies of Organocatalytic Processes

Organocatalysis has emerged as a powerful tool for the synthesis of complex bicyclo[2.2.1]heptane derivatives. Mechanistic studies have revealed various modes of substrate activation. For example, chiral primary amine catalysts can be used to generate iminium or trienamine intermediates, which then participate in cycloaddition reactions. A proposed mechanism for a [6+2] cycloaddition to form bicyclo[2.2.1]heptane derivatives involves the formation of a 4-aminofulvene (a cross-conjugated trienamine) intermediate from an α′-benzylidene-2-cyclopentenone and a chiral primary amine catalyst. mdpi.com

Bifunctional organocatalysts, which can simultaneously activate both nucleophilic and electrophilic partners, are also highly effective. Camphor-derived chiral 1,2-diamine scaffolds, often incorporating a tertiary amine and a hydrogen-bond donor moiety like thiourea, have been developed for various asymmetric transformations. mdpi.com These catalysts operate through well-defined transition states where hydrogen bonding directs the stereochemical outcome.

Enzyme-Catalyzed Biotransformations of Related Bicyclic Systems

Enzymes offer remarkable chemo-, regio-, and stereoselectivity for the transformation of bicyclic compounds. While specific studies on this compound are limited, extensive research on related systems demonstrates the potential of biocatalysis.

Alcohol dehydrogenases (ADHs) and Baeyer-Villiger monooxygenases (BVMOs) are particularly useful. For instance, horse liver alcohol dehydrogenase (HLADH) has been used for the preparative-scale oxidation of meso exo- and endo-7-oxabicyclo[2.2.1]heptane diols, providing a direct route to enantiomerically pure chiral γ-lactones. cdnsciencepub.com Genetically engineered yeast strains have been employed for the kinetic resolution of racemic ketones within the bicyclic framework, such as the bioreduction of (±)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one to yield the S-enantiomer with excellent conversion and enantiomeric excess. researchgate.net

These biotransformations often occur within multi-enzyme cascade systems in whole cells, where cofactor regeneration is handled internally, making the process highly efficient. preprints.orgnih.gov

Stereochemical Characterization and Control

Absolute and Relative Stereochemistry Determination

Establishing the precise three-dimensional arrangement of atoms is crucial. A combination of crystallographic and spectroscopic techniques provides a comprehensive understanding of both the relative and absolute stereochemistry of these molecules.

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure. This technique provides precise coordinates of each atom, allowing for the absolute assignment of stereocenters and the conformation of the molecule in the solid state. For derivatives of bicyclo[2.2.1]heptane, X-ray analysis has been instrumental in confirming the stereochemical outcomes of synthetic reactions. acs.orgacs.orgresearchgate.net For instance, the structures of various substituted bicyclo[2.2.1]heptane carboxylic acids and their derivatives have been resolved, confirming the endo or exo configuration of substituents and revealing subtle twists in the bicyclic skeleton. acs.orgresearchgate.netresearchgate.net This method is particularly vital when novel synthetic routes are developed, providing concrete proof of the relative and, in the case of chiral molecules, absolute configuration. acs.org

While X-ray crystallography is definitive, Nuclear Magnetic Resonance (NMR) spectroscopy is a more accessible and powerful tool for routine stereochemical elucidation in solution. For the bicyclo[2.2.1]heptane system, proton-proton coupling constants (³JHH) are particularly informative. The rigid nature of the scaffold leads to predictable dihedral angles between vicinal protons, which, according to the Karplus relationship, directly correlate to the magnitude of the coupling constant.

In this system, the cis-vicinal couplings (exo-exo or endo-endo) consistently exhibit larger values (typically 7–9 Hz) compared to the trans-vicinal couplings (exo-endo), which are significantly smaller (typically 2–3 Hz). cdnsciencepub.com This clear distinction allows for the confident assignment of relative stereochemistry. For example, the coupling between the proton at C2 and C3 can readily distinguish between an exo or endo substituted ester. cdnsciencepub.comacs.org Further structural information can be derived from two-dimensional NMR experiments, such as NOESY, which can unambiguously determine stereochemistry through spatial correlations. semanticscholar.org

Coupling Type Dihedral Angle (approx.) Typical ³JHH (Hz)
exo-H / exo-H~0°7.7 - 8.9
endo-H / endo-H~0°7.7 - 8.9
exo-H / endo-H~120°2.2 - 2.3

Chirality in Bicyclo[2.2.1]heptane Systems

The bicyclo[2.2.1]heptane skeleton is inherently chiral, and the introduction of substituents creates multiple stereocenters. The synthesis of enantiomerically pure derivatives is a significant focus, as these compounds are valuable as chiral building blocks, auxiliaries, and ligands. tandfonline.compwr.edu.pl

Enantiomerically pure bicyclo[2.2.1]heptane derivatives are primarily accessed through asymmetric synthesis. The Diels-Alder reaction is a cornerstone of this chemistry, where a chiral dienophile or a chiral Lewis acid catalyst can induce facial selectivity, leading to a single enantiomer of the bicyclic product. The use of chiral auxiliaries attached to the dienophile is a well-established strategy to direct the approach of the diene. pwr.edu.plrsc.org After the reaction, the auxiliary can be cleaved to yield the chiral bicyclic carboxylate.

Furthermore, enzymatic resolutions offer another powerful method to separate racemic mixtures of bicyclo[2.2.1]heptane intermediates, capitalizing on the high stereoselectivity of enzymes to process one enantiomer over the other.

Once a chiral synthesis is performed, determining the enantiomeric excess (ee) is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. uma.es Enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation and quantification. A variety of commercially available chiral columns, such as those with cellulose or amylose-based stationary phases (e.g., Chiralcel OD-H), have proven effective for resolving the enantiomers of bicyclic compounds. researchgate.net The choice of mobile phase, typically a mixture of hexane and isopropanol, and the column temperature can be optimized to achieve baseline separation. researchgate.net

Technique Stationary Phase Example Typical Mobile Phase
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)n-Hexane / Isopropanol
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA-3)Varies

Conformational Rigidity and its Influence on Molecular Recognition

A defining characteristic of the bicyclo[2.2.1]heptane scaffold is its conformational rigidity. acs.org Unlike flexible acyclic or monocyclic systems, the bridged structure locks the molecule into a well-defined shape. This rigidity is not a limitation but a powerful feature that chemists exploit to control the three-dimensional presentation of functional groups.

This pre-organized and predictable geometry is paramount in molecular recognition, where a molecule's shape dictates its ability to interact with biological targets like enzymes or receptors. unife.itsci-hub.se By using the bicyclo[2.2.1]heptane core, researchers can design molecules with specific vectors for functional groups, creating constrained analogues that can fit precisely into active sites. This principle has been applied in the design of peptidomimetics, where the rigid scaffold is used to mimic secondary protein structures such as β-turns. tamu.eduresearchgate.netacs.orgacs.orgnih.gov The U-shaped architecture of certain disubstituted bicyclo[2.2.1]heptane derivatives can effectively serve as a reverse-turn scaffold, holding peptide chains in a specific conformation required for biological activity. acs.orgacs.org This conformational constraint minimizes the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the structure of Methyl bicyclo[2.2.1]heptane-2-carboxylate.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and signal multiplicities. The rigid bicyclic structure of the molecule results in a complex spectrum with overlapping multiplets, particularly in the aliphatic region. The methyl ester protons (-OCH₃) are easily identified as a sharp singlet at approximately 3.62 ppm due to the absence of adjacent protons. The other protons on the bicyclic skeleton appear between 1.21 and 2.46 ppm.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing significantly downfield around 177.95 ppm. The methoxy carbon (-OCH₃) gives a signal at about 51.65 ppm. The remaining seven carbons of the bicyclo[2.2.1]heptane ring produce signals in the aliphatic region, typically between 25 and 44 ppm.

A representative dataset for this compound in a deuterated chloroform (CDCl₃) solvent is detailed below.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 3.62 Singlet (s)
Bicyclic Protons 2.46-2.44 Multiplet (m)
Bicyclic Protons 2.31-2.26 Multiplet (m)
Bicyclic Protons 1.84-1.76 Multiplet (m)
Bicyclic Protons 1.59-1.48 Multiplet (m)
Bicyclic Protons 1.21 Multiplet (m)
Table 2: ¹³C NMR Spectral Data for this compound
Carbon Assignment Chemical Shift (δ, ppm)
C=O 177.95
-OCH₃ 51.65
CH 43.61
CH₂ 28.87
CH₂ 26.88
CH₂ 26.25

Note: Specific assignments of the bicyclic protons and carbons often require advanced 2D NMR techniques due to signal overlap and complex coupling patterns.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex signals of the bicyclo[2.2.1]heptane framework. These techniques reveal correlations between nuclei, allowing for a complete reconstruction of the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum connect coupled protons, helping to trace out the spin systems within the bicyclic rings and resolve ambiguities from overlapping 1D signals.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton signal to the carbon atom it is directly attached to. It is invaluable for assigning the chemical shifts of carbons that bear protons, simplifying the crowded aliphatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is critical for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, a correlation between the methoxy protons (~3.62 ppm) and the carbonyl carbon (~177.95 ppm) would confirm the ester functionality.

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a given spin system, not just those that are directly coupled. It is particularly useful for identifying all protons belonging to a specific structural fragment, even if they are several bonds apart.

The application of these 2D techniques to similar bicyclo[2.2.1]heptane derivatives has been demonstrated to be essential for complete structural and stereochemical assignment. google.comresearchgate.netnih.gov

NMR spectroscopy can be used to analyze this compound within complex mixtures, such as reaction products or environmental samples. The sharp singlet of the methyl ester protons at 3.62 ppm serves as a distinct diagnostic peak for its identification. Furthermore, quantitative NMR (qNMR) can be employed to determine the concentration of the compound by integrating its unique signals against a known internal standard. The high resolution of modern NMR allows for the differentiation of isomers and the identification of impurities, making it a powerful tool for quality control and reaction monitoring. acs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

In mass spectrometry, a molecule is ionized and its mass-to-charge ratio (m/z) is measured. For this compound (formula C₉H₁₄O₂), the nominal molecular weight is 154 g/mol . nist.govnist.gov Electron Ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z = 154.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₉H₁₄O₂ is 154.0994, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Molecular Formula and Mass Data for this compound

Property Value Source
Molecular Formula C₉H₁₄O₂ nist.govnist.gov
Molecular Weight (Nominal) 154 nist.govnist.gov

Under Electron Ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure. Key fragmentation pathways for esters often involve the loss of the alkoxy group or cleavage adjacent to the carbonyl group.

For this compound, common fragments observed in its EI-MS spectrum include:

Loss of the methoxy group (-OCH₃): A peak at m/z = 123, corresponding to the [M - 31]⁺ ion.

Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 95, corresponding to the [M - 59]⁺ ion.

Retro-Diels-Alder reaction: A characteristic fragmentation for bicyclo[2.2.1]heptane systems, which can lead to various smaller fragments depending on the specific pathway.

Analysis of these fragments helps to confirm the presence of the methyl ester and the bicyclic alkane core. nist.gov

Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities, after which the pure compound enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The mass spectrum of this compound, available from the NIST WebBook, displays a molecular ion peak ([M]⁺) that confirms the compound's molecular weight of 154.21 g/mol . nist.gov The fragmentation pattern provides further structural information. Key fragments arise from the cleavage of the ester group and the bicyclic ring system. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group. The bicyclo[2.2.1]heptane (norbornane) framework can also undergo characteristic fragmentation, aiding in the confirmation of the ring structure.

Table 1: Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentitySignificance
154[C₉H₁₄O₂]⁺Molecular Ion
123[M - OCH₃]⁺Loss of the methoxy group
95[C₇H₁₁]⁺Fragmentation of the bicyclic ring
67[C₅H₇]⁺Further fragmentation of the bicyclic ring

Note: This table is based on general fragmentation patterns of esters and bicyclic systems and requires experimental data for definitive assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent absorption band is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The spectrum also shows characteristic C-O stretching vibrations for the ester linkage, as well as C-H stretching and bending vibrations for the saturated bicyclic framework.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2950C-H stretchAliphatic (sp³ C-H)
~1740C=O stretchEster (Carbonyl)
~1200-1100C-O stretchEster

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Synergistic Application of Multiple Spectroscopic Techniques for Complete Structure Elucidation

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a synergistic approach combining data from multiple methods is essential for the complete and unambiguous elucidation of a molecule like this compound. The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allows for a comprehensive analysis.

The process of synergistic structure elucidation typically follows these steps:

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula (C₉H₁₄O₂), which is crucial for determining the degree of unsaturation.

Functional Group Identification: IR spectroscopy confirms the presence of the key ester functional group (C=O and C-O bonds) and the saturated aliphatic nature of the bicyclic ring (C-H bonds).

Connectivity and Stereochemistry Determination: ¹H and ¹³C NMR spectroscopy are paramount for determining the carbon-hydrogen framework.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals corresponds to the number of protons of each type.

¹³C NMR indicates the number of different types of carbon atoms in the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish the connectivity between protons and carbons, allowing for the complete assembly of the bicyclo[2.2.1]heptane framework and the attachment of the methyl carboxylate group. The stereochemistry of the ester group (endo or exo) can often be determined by analyzing the coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.

By integrating the information from these techniques, a complete and unambiguous structure of this compound can be confidently determined. The mass spectrum confirms the molecular weight and elemental composition, the IR spectrum identifies the functional groups, and the NMR spectra reveal the precise connectivity and stereochemistry of the atoms within the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl bicyclo[2.2.1]heptane-2-carboxylate at the atomic and electronic levels. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can predict a variety of molecular characteristics with remarkable accuracy.

Energy Minimization and Conformational Analysis

The bicyclo[2.2.1]heptane skeleton is known for its rigid structure, which significantly limits its conformational freedom. However, the presence of the methyl carboxylate substituent introduces a degree of flexibility. Energy minimization calculations are crucial for determining the most stable three-dimensional arrangement of the atoms in the molecule. These calculations explore the potential energy surface to locate the geometry with the lowest energy, corresponding to the most probable conformation.

For this compound, a primary consideration is the stereochemistry at the C2 position, leading to endo and exo isomers. Computational studies can precisely calculate the energy difference between these two diastereomers, predicting their relative populations at thermal equilibrium. Furthermore, these calculations can analyze the rotational barrier of the methyl carboxylate group, identifying the preferred orientation of the ester functionality relative to the bicyclic cage. While the bicyclic framework itself is rigid, minor puckering and bond angle variations can be quantified through these computational methods.

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of a molecule. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, the HOMO is typically associated with regions of high electron density, making them susceptible to attack by electrophiles. Conversely, the LUMO is associated with electron-deficient regions, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

Computational software can visualize the HOMO and LUMO, showing their distribution across the molecule. In the case of this compound, the HOMO is likely to have significant contributions from the oxygen atoms of the carboxylate group, while the LUMO may be centered on the carbonyl carbon and the bicyclic framework. These predictions are invaluable for understanding and predicting the outcomes of various chemical reactions.

Computational ParameterPredicted Significance for this compound
Optimized Geometry Determines the most stable 3D structure, including the relative orientation of the ester group.
HOMO Energy Indicates the molecule's ability to donate electrons; related to its ionization potential.
LUMO Energy Indicates the molecule's ability to accept electrons; related to its electron affinity.
HOMO-LUMO Gap Correlates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the electron density to identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility

While the bicyclo[2.2.1]heptane core is inherently rigid, molecular dynamics (MD) simulations can provide a dynamic picture of the compound's behavior over time, offering insights into its conformational flexibility. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements and interactions with its environment, such as a solvent.

For this compound, MD simulations can explore the rotational dynamics of the methyl carboxylate substituent. These simulations can quantify the frequency and barriers of rotation, revealing how the ester group's orientation fluctuates. Furthermore, MD can probe the subtle vibrations and flexing of the bicyclic cage, which, although limited, can be important for understanding its reactivity and interactions.

Ab Initio and DFT Studies of Reaction Mechanisms and Transition States

Ab initio and Density Functional Theory (DFT) methods are indispensable tools for investigating the detailed mechanisms of chemical reactions involving this compound. These computational approaches allow for the mapping of the potential energy surface of a reaction, identifying key intermediates and, crucially, the high-energy transition states that govern the reaction rate.

The synthesis of the bicyclo[2.2.1]heptane framework, often via the Diels-Alder reaction, is a classic subject of such computational studies. DFT calculations can be used to model the approach of the diene and dienophile, locate the transition state for the cycloaddition, and calculate the activation energy, providing insights into the reaction's feasibility and stereochemical outcome (endo/exo selectivity).

For reactions involving this compound as a reactant, such as hydrolysis of the ester or functionalization of the bicyclic core, DFT can elucidate the step-by-step mechanism. For example, in the case of ester hydrolysis, calculations can model the approach of a water molecule or hydroxide ion, the formation of a tetrahedral intermediate, and the subsequent breakdown to the carboxylic acid and methanol (B129727). The calculated energies of the transition states for each step can help in determining the rate-limiting step of the reaction. While specific studies on this exact molecule are not prevalent, the application of these computational methods to similar bicyclic compounds is a common practice in organic chemistry research.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly relevant in the field of medicinal chemistry, where it is used to predict the binding of a small molecule ligand, such as a derivative of this compound, to the active site of a biological target, typically a protein or enzyme.

The rigid bicyclo[2.2.1]heptane scaffold is an attractive feature in drug design as it can position functional groups in a well-defined three-dimensional space, potentially leading to highly specific interactions with a receptor. Molecular docking simulations would begin with the 3D structure of this compound and the known structure of a target receptor. The docking algorithm then samples a large number of possible binding poses of the ligand within the receptor's active site and scores them based on a force field that estimates the binding affinity.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. For instance, the ester group of this compound could act as a hydrogen bond acceptor. The results of molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. While specific docking studies on this compound are not widely reported, the methodology is extensively applied to more complex molecules containing the bicyclo[2.2.1]heptane core.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting various spectroscopic parameters, which can be invaluable for the characterization and identification of molecules like this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-developed area.

Using the optimized geometry of the molecule obtained from quantum chemical calculations, it is possible to compute the magnetic shielding tensors for each nucleus. These shielding tensors can then be converted into chemical shifts that can be directly compared with experimental NMR spectra. This can be extremely useful for assigning peaks in complex spectra and for distinguishing between different isomers, such as the endo and exo forms of this compound, which are expected to have distinct NMR signatures.

In addition to NMR, other spectroscopic parameters can be predicted, including infrared (IR) vibrational frequencies and intensities, which correspond to the various bond stretching and bending modes in the molecule. These theoretical predictions can aid in the interpretation of experimental IR spectra. While experimental data is the ultimate benchmark, theoretical predictions of spectroscopic parameters provide a powerful complementary tool for the structural elucidation of this compound and its derivatives.

Applications As a Versatile Synthetic Intermediate and Scaffold

Building Blocks for Complex Organic Molecules

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) skeleton, serves as a foundational element in the synthesis of intricate organic structures. Its inherent rigidity and predictable stereochemistry make it an ideal starting point for building molecules with well-defined three-dimensional shapes.

The bicyclo[2.2.1]heptane core is a recurring structural motif in a variety of bioactive natural products. acs.org Its presence in molecules such as camphor (B46023), the antifungal agent sordarin, and sandalwood components like α-santalol and β-santalol underscores its importance in nature. acs.org Synthetic strategies often employ derivatives of the bicyclo[2.2.1]heptane skeleton to access these complex natural targets. For example, a diterpenoid named Pedrolide, which features an unprecedented "pedrolane" carbon skeleton, contains a bicyclo[2.2.1]heptane system. u-szeged.hu The synthesis of simplified azasordarin analogs with potential antifungal activity has also been pursued, using a Diels-Alder reaction to generate the highly substituted bicyclo[2.2.1]heptane core. chemrxiv.org These synthetic efforts highlight the utility of this scaffold in creating analogues of natural products for biological evaluation.

Natural Product/AnalogueCore ScaffoldNoteworthy Feature
SordarinBicyclo[2.2.1]hepteneAntifungal agent targeting eukaryotic elongation factor 2. chemrxiv.org
α-Santalol / β-SantalolBicyclo[2.2.1]heptaneMain components of sandalwood oil. acs.org
PedrolideBicyclo[2.2.1]heptaneDiterpenoid with a novel "pedrolane" carbon skeleton. u-szeged.hu
Azasordarin AnaloguesBicyclo[2.2.1]heptaneSynthetic compounds designed to mimic the antifungal activity of sordarin. chemrxiv.org

The bicyclo[2.2.1]heptane framework is a versatile precursor for constructing other cyclic systems. Through various chemical transformations, the strained bicyclic structure can be elaborated or rearranged into new carbocyclic and heterocyclic scaffolds. A key method for forming the bicyclo[2.2.1]heptane ring itself is the Diels-Alder reaction. chemrxiv.org

This scaffold is instrumental in preparing novel carbocyclic nucleoside analogues. For instance, thymine analogues have been synthesized starting from methyl (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate via a Michael addition. researchgate.net Furthermore, the bicyclo[2.2.1]heptane-2-carboxylic acid moiety has been incorporated into larger structures, such as N-acyl-N-phenylpiperazines, through standard amidation reactions to explore their biological activity. nih.gov These examples demonstrate the role of the bicyclo[2.2.1]heptane carboxylate as a foundational unit for accessing diverse and complex ring systems.

Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the rigid nature of the bicyclo[2.2.1]heptane scaffold is highly valued. It allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. This sp3-rich, non-planar structure offers a distinct alternative to traditional flat, aromatic rings in drug design.

The bicyclo[2.2.1]heptane core is an integral structural component in several promising drug candidates. acs.org Its utility as a central scaffold is demonstrated in a variety of therapeutic areas.

Anti-cancer Agents : A novel N,N′-diarylsquaramide containing a bicyclo[2.2.1]heptane moiety was identified as a selective antagonist of the CXCR2 chemokine receptor. nih.gov This compound exhibited good antagonistic activity (IC₅₀ = 48 nM for CXCR2) and a high anti-cancer metastatic effect, demonstrating the scaffold's potential in oncology. nih.gov

EAAT Inhibitors : A structure-activity relationship (SAR) study was conducted on a series of N-acyl-N-phenylpiperazines as potential inhibitors of Excitatory Amino Acid Transporters (EAATs). nih.gov The study explored the influence of the bicyclo[2.2.1]heptanyl group on inhibitory activity, highlighting its role as a key component of the pharmacophore. nih.gov

Antifungal Agents : Simplified analogues of the natural product sordarin, which feature a bicyclo[2.2.1]heptane core, have been synthesized as potential new antifungal agents. chemrxiv.org

Drug Candidate / Compound SeriesTherapeutic TargetScaffold
N,N′-diarylsquaramide 2e CXCR2 ReceptorBicyclo[2.2.1]heptane
N-acyl-N-phenylpiperazinesExcitatory Amino Acid Transporters (EAATs)Bicyclo[2.2.1]heptane
Azasordarin AnaloguesFungal Eukaryotic Elongation Factor 2Bicyclo[2.2.1]heptane

The conformational rigidity of the bicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for the synthesis of constrained amino acid analogues. These modified amino acids are used to study peptide and protein structure and function by locking the peptide backbone into a specific conformation.

Gamma-Turn Mimics : An efficient asymmetric synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been developed to create a novel γ-turn mimic. nih.goveurekaselect.com Structural analysis confirmed that intramolecular hydrogen bonding forces the derivative into the desired turn structure. nih.goveurekaselect.com

Proline Analogues : 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained and rigid proline analogue, has been synthesized using a methodology where a Diels-Alder reaction is a key step.

Glutamic Acid Analogues : A conformationally constrained glutamic acid analogue based on a 2-substituted 7-azabicyclo[2.2.1]heptane framework has been synthesized from L-serine. acs.org

Methionine Analogues : A concise synthesis of a conformationally restricted methionine analogue, (±)-2-endo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid, has also been reported. researchgate.net

Constrained Amino AcidAmino Acid MimickedKey Synthetic Feature
6-Aminobicyclo[2.2.1]heptane-2-carboxylic acidGamma-turnAsymmetric synthesis to create a structural mimic of a peptide turn. nih.goveurekaselect.com
7-Azabicyclo[2.2.1]heptane-1-carboxylic acidProlineDiels-Alder reaction to construct the core bicyclic system.
2-Substituted 7-azabicyclo[2.2.1]heptane derivativeGlutamic AcidTransannular alkylation to form the [2.2.1] ring system. acs.org
2-Amino-6-(methylthio)bicyclo[2.2.1]heptane-2-carboxylic acidMethionineAmination of the lithium enolate of the corresponding methyl carboxylate. researchgate.net

Contributions to Polymer Chemistry and Materials Science

The unique stereochemistry and rigid framework of the bicyclo[2.2.1]heptane moiety make it a valuable building block in the design of novel polymeric materials. Methyl bicyclo[2.2.1]heptane-2-carboxylate, with its reactive ester functionality, serves as a key monomer and building block for creating polymers with tailored properties.

While the unsaturated analogue, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, is more commonly directly employed in Ring-Opening Metathesis Polymerization (ROMP) to produce polynorbornenes, the saturated this compound also plays a crucial role. It can be incorporated into polymers through various other polymerization techniques or used as a comonomer to modify the properties of existing polymers. For instance, the inclusion of such saturated bicyclic units can enhance the thermal stability and mechanical strength of the resulting polymer by restricting chain mobility.

The polymerization of norbornene-type monomers is a powerful method for creating polymers with a wide range of properties. The choice of catalyst and the specific substituents on the norbornene ring allow for precise control over the polymer's microstructure and, consequently, its physical and chemical characteristics.

Table 1: Representative Data for Polymerization of Norbornene Derivatives

MonomerCatalyst SystemPolymerization TypeResulting Polymer Properties
5-Norbornene-2-carboxylic acid methyl esterGrubbs' Catalysts (e.g., [RuCl₂(p-cymene)]₂)ROMPHigh glass transition temperature, good thermal stability
Dicyclopentadiene (B1670491)Ziegler-Natta catalystsAddition PolymerizationCross-linked, insoluble, glassy polymers
Silicon-containing norbornenesPalladium-based catalystsAddition PolymerizationHigh gas permeability

This table presents representative data for norbornene derivatives to illustrate the principles of their polymerization, as specific data for this compound is not extensively available in public literature.

The bicyclo[2.2.1]heptane unit is a key structural motif for the development of new materials with precisely tailored properties. The inherent rigidity of this bicyclic system, when incorporated into a polymer backbone, leads to materials with high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength. The ester group in this compound provides a versatile handle for further chemical modifications, allowing for the fine-tuning of material properties such as solubility, adhesion, and optical characteristics.

For example, polymers containing the bicyclo[2.2.1]heptane dicarboxylate moiety have been investigated as nucleating and clarifying agents in thermoplastics. These additives can significantly improve the crystallization temperature and stiffness of the polymer. While this specific application often utilizes the di-acid or its salts, the underlying principle of leveraging the rigid bicyclic core to influence polymer morphology is directly relevant.

The field of nanomaterials has also benefited from the unique structure of bicyclo[2.2.1]heptane derivatives. These compounds can be used to functionalize fullerenes, leading to the creation of novel fullerene adducts with potential applications in electronics, materials science, and medicine. The reaction often involves the generation of a reactive intermediate from the bicyclo[2.2.1]heptane derivative, which then adds to the fullerene cage.

For instance, hydrazones derived from bicyclo[2.2.1]heptane ketones have been used to synthesize both mono- and hexakis-adducts of C60 fullerene. These reactions can lead to the formation of homofullerenes or methanofullerenes, depending on the reaction conditions. While direct use of this compound in this context is not widely reported, its structural framework is a key component in the precursors used for these syntheses.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality and conformational rigidity of the bicyclo[2.2.1]heptane skeleton make it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. These chiral molecules can control the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer over the other.

Derivatives of bicyclo[2.2.1]heptane have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations, including Diels-Alder reactions and reductions. For example, the enantioselective synthesis of bicyclo[2.2.1]heptane lactones has been achieved using a chiral auxiliary that is subsequently removed.

Furthermore, ligands incorporating the bicyclo[2.2.1]heptane framework have been synthesized and used in transition-metal-catalyzed asymmetric reactions. For instance, novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been developed for rhodium-catalyzed asymmetric arylative bis-cyclization reactions. While specific applications of this compound as a chiral auxiliary or ligand are not extensively documented, its chiral nature and functional group make it a promising candidate for such applications. The ester group could be readily converted to other functionalities, such as amides or alcohols, to create a diverse range of chiral ligands.

Historical Context and Future Research Directions

Historical Development of Norbornane (B1196662) Chemistry

Norbornane, also known as bicyclo[2.2.1]heptane, is a saturated bridged bicyclic hydrocarbon with the chemical formula C₇H₁₂. wikipedia.orgnih.gov Its rigid, strained ring system has fascinated chemists for over a century, leading to fundamental discoveries in structure, bonding, and reactivity. The name "norbornane" is derived from "bornane" (1,7,7-trimethylnorbornane), a derivative of camphor (B46023), with the prefix "nor-" indicating the removal of the methyl groups. wikipedia.org

The initial synthesis of norbornane was achieved through the reduction of norcamphor. wikipedia.org However, the cornerstone of bicyclo[2.2.1]heptane chemistry is undoubtedly the Diels-Alder reaction. The cycloaddition of cyclopentadiene (B3395910) with various dienophiles provides a direct and versatile route to the norbornene scaffold, which can then be hydrogenated to the corresponding norbornane derivative. wikipedia.org This reaction's discovery and development were pivotal, opening the door to a vast array of functionalized bicyclo[2.2.1]heptane derivatives.

Early research into norbornane and its derivatives was instrumental in advancing our understanding of carbocation chemistry, particularly the debate surrounding non-classical carbocations. The solvolysis of 2-norbornyl derivatives exhibited unusual reactivity and stereochemical outcomes, which were rationalized by the proposal of a bridged, non-classical carbocation intermediate. This concept, though initially controversial, has had a profound impact on the field of physical organic chemistry.

The unique three-dimensional structure of the norbornane framework has also made it a valuable scaffold in medicinal chemistry and materials science. nih.govfiveable.me Its rigidity allows for precise positioning of functional groups in space, which is crucial for designing molecules with specific biological activities or material properties.

Current Challenges and Opportunities in Bicyclo[2.2.1]heptane Synthesis

Despite the maturity of norbornane chemistry, the synthesis of complex, highly substituted bicyclo[2.2.1]heptane derivatives continues to present challenges and offer opportunities for innovation. One of the primary challenges lies in achieving high levels of stereocontrol, particularly in the synthesis of molecules with multiple stereocenters. While the Diels-Alder reaction often proceeds with high stereoselectivity, controlling the facial selectivity and the stereochemistry of subsequent transformations can be difficult.

Another challenge is the introduction of functional groups at the bridgehead positions of the bicyclo[2.2.1]heptane skeleton. These positions are sterically hindered and generally unreactive, making direct functionalization difficult. Recent research has focused on developing novel synthetic methodologies to address this challenge, including C-H activation and rearrangement strategies. rsc.org For instance, a method for synthesizing a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons has been described, involving a Diels-Alder reaction with previously unsynthesized cyclopentadiene derivatives. acs.orgnih.gov

The development of more efficient and sustainable synthetic routes is also a significant area of research. This includes the use of catalysis, such as a pyridine-assisted boronyl radical catalysis for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes and alkenes to form bicyclo[2.2.1]heptanes. acs.orgnih.gov Such methods offer modular and atom-economical approaches to these important scaffolds. acs.orgnih.gov

Opportunities in this field lie in the development of novel cycloaddition reactions and the use of new catalytic systems to access previously unattainable structures. The synthesis of bicyclo[2.2.1]heptane derivatives with unique electronic and steric properties could lead to the discovery of new materials with tailored functionalities. For example, the incorporation of norbornene moieties into polymers can lead to materials with high glass transition temperatures and optical clarity. wikipedia.org

Advancements in Stereocontrol and Enantioselective Methodologies

The demand for enantiomerically pure bicyclo[2.2.1]heptane derivatives, particularly for applications in medicinal chemistry and asymmetric catalysis, has driven significant advancements in stereocontrol and enantioselective methodologies. A key strategy for achieving high enantioselectivity is the use of chiral catalysts or auxiliaries in the Diels-Alder reaction.

Chiral Lewis acids and organocatalysts have been successfully employed to catalyze enantioselective Diels-Alder reactions, providing access to a wide range of chiral bicyclo[2.2.1]heptane building blocks. acs.orgnih.govfigshare.com For example, a sequential Diels-Alder reaction/rearrangement sequence catalyzed by a chiral Lewis acid can produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. acs.orgnih.govfigshare.com

In addition to catalytic methods, the use of chiral auxiliaries attached to either the diene or the dienophile has proven to be a robust strategy for controlling stereochemistry. After the cycloaddition, the auxiliary can be removed to yield the enantiomerically enriched product.

Recent advancements have also focused on the development of catalytic, enantioselective transformations of pre-formed bicyclo[2.2.1]heptane skeletons. These methods, which include asymmetric hydrogenation, dihydroxylation, and C-H functionalization, provide alternative routes to chiral derivatives that may not be accessible through enantioselective cycloadditions.

The table below summarizes some of the key advancements in the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives.

MethodologyCatalyst/AuxiliaryKey Features
Asymmetric Diels-AlderChiral Lewis AcidsHigh enantioselectivity for a broad range of substrates.
Organocatalytic Diels-AlderChiral Amines, Phosphines, etc.Metal-free conditions, often with high enantiomeric excesses.
Chiral Auxiliary-Mediated Diels-AlderEvans' Auxiliaries, etc.Predictable stereochemical outcomes, reliable for small-scale synthesis.
Enantioselective HydrogenationChiral Transition Metal ComplexesAccess to saturated chiral bicyclo[2.2.1]heptanes from norbornenes.
Asymmetric DihydroxylationChiral Osmium CatalystsIntroduction of chiral diol functionalities.

Emerging Spectroscopic and Computational Techniques for Complex Systems

The structural complexity and subtle stereochemical nuances of bicyclo[2.2.1]heptane derivatives necessitate the use of advanced spectroscopic and computational techniques for their characterization and the elucidation of reaction mechanisms.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are indispensable for determining the constitution and relative stereochemistry of bicyclo[2.2.1]heptane derivatives. The rigid nature of the scaffold often leads to well-resolved spectra with characteristic coupling constants that can be used to assign the endo and exo configurations of substituents. Chiral shift reagents can be employed to determine the enantiomeric purity of chiral derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups within the molecule. For instance, the C=O stretch of a carbonyl group can provide information about its electronic environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique for separating and identifying components of a mixture. nih.gov

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become an increasingly powerful tool for studying the structures, energies, and spectroscopic properties of bicyclo[2.2.1]heptane systems. rsc.org These calculations can be used to predict the most stable conformations of molecules, to calculate NMR chemical shifts and coupling constants, and to investigate the transition states of reactions. rsc.orgresearchgate.net This information is invaluable for understanding reaction mechanisms and for predicting the stereochemical outcome of reactions.

Ab Initio Methods: High-level ab initio calculations can provide very accurate predictions of molecular properties, although they are computationally more expensive than DFT methods. They are often used to benchmark the results of DFT calculations and to study systems where DFT may not be as reliable.

The synergy between experimental spectroscopic data and computational modeling provides a powerful approach for the comprehensive analysis of complex bicyclo[2.2.1]heptane systems.

Future Perspectives in Applications

The unique structural and chemical properties of methyl bicyclo[2.2.1]heptane-2-carboxylate and related derivatives position them as versatile building blocks for a wide range of future applications, particularly in novel material design and advanced synthetic strategies.

Novel Material Design:

Polymers: Norbornene derivatives are important monomers for ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. wikipedia.org The resulting polymers, known as polynorbornenes, often exhibit high thermal stability, mechanical strength, and optical transparency. wikipedia.org By incorporating functional groups into the bicyclo[2.2.1]heptane monomer, it is possible to create polymers with tailored properties, such as specific refractive indices, dielectric constants, or surface energies. Future research will likely focus on the development of functional polynorbornenes for applications in electronics, photonics, and advanced coatings. The introduction of norbornene functional groups into other polymer systems, such as benzoxazine resins, can also lead to high-performance thermosets. mdpi.com

Molecular Scaffolds: The rigid bicyclo[2.2.1]heptane framework can be used as a scaffold to organize functional molecules in a precise three-dimensional arrangement. This is of particular interest for the design of molecular machines, sensors, and catalysts. The ability to control the stereochemistry of the scaffold allows for the creation of chiral environments, which could be exploited for enantioselective catalysis or chiral recognition.

Advanced Synthetic Strategies:

Medicinal Chemistry: The bicyclo[2.2.1]heptane skeleton is considered a "bioisostere" of the benzene ring, meaning it can mimic the spatial arrangement of a phenyl group while having different physicochemical properties. This makes it an attractive scaffold for the design of new therapeutic agents. nih.gov The rigid nature of the framework can help to pre-organize a molecule in a bioactive conformation, leading to increased potency and selectivity. Future work will undoubtedly explore the synthesis of novel bicyclo[2.2.1]heptane-containing molecules as potential drugs for a variety of diseases. For instance, derivatives have been investigated as prostaglandin D2 receptor antagonists for treating allergic inflammatory responses. nih.gov

Asymmetric Catalysis: Chiral bicyclo[2.2.1]heptane derivatives are widely used as ligands in asymmetric catalysis. The rigid backbone of the ligand can create a well-defined chiral pocket around a metal center, enabling highly enantioselective transformations. Future research will focus on the design and synthesis of new ligands with improved catalytic activity and selectivity for a broader range of chemical reactions.

The continued exploration of the chemistry of this compound and its analogs will undoubtedly lead to exciting new discoveries and applications in both materials science and organic synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl bicyclo[2.2.1]heptane-2-carboxylate and its derivatives?

  • Methodological Answer : A common approach involves Diels–Alder reactions using norbornene derivatives. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)propan-1-ol reacts with maleic anhydride to yield bicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives with high yields (73–89%) . Alternative routes include hydroboration and dehydration of intermediates, as demonstrated in terpene synthesis studies .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Analyze proton and carbon spectra to confirm substituent positions and stereochemistry.
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1,705 cm⁻¹ for ester groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass 155.1900 g/mol for azabicyclo derivatives) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. For example, derivatives like Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate require PPE due to acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Always conduct reactions in a fume hood and use inert atmospheres for moisture-sensitive intermediates .

Advanced Research Questions

Q. How does this compound function as a mediator in meta-C–H functionalization?

  • Methodological Answer : The compound acts as a transient mediator in palladium-catalyzed reactions. Its norbornene backbone facilitates meta-selective C–H amination/alkynylation via a relay mechanism. Critical factors include ligand design (e.g., monoprotected 3-amino-2-hydroxypyridine) and reaction kinetics optimization to prevent premature dissociation of the mediator .

Q. What role do bicyclo[2.2.1]heptane derivatives play in polymer chemistry?

  • Methodological Answer : These derivatives serve as monomers for high-yield copolymerization with norbornene. For example, methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes ring-opening metathesis polymerization (ROMP) using metal catalysts (e.g., Grubbs catalyst) to produce materials with tunable thermal stability and rigidity . Monitor molecular weight distribution via GPC and thermal properties via DSC.

Q. How can computational modeling enhance the design of bicyclo[2.2.1]heptane-based catalysts?

  • Methodological Answer : Density Functional Theory (DFT) studies can predict transition states and regioselectivity in reactions. For instance, modeling the steric effects of substituents (e.g., methyl vs. hydroxymethyl groups) on the bicyclo framework helps optimize ligand–substrate interactions in asymmetric catalysis .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization?

  • Methodological Answer : Conflicting stereochemistry often arises in hydroboration or ozonolysis steps. To address this:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce desired configurations.
  • Analyze diastereomer ratios via HPLC with chiral columns .
  • Cross-validate results with X-ray crystallography when single crystals are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.